Lactucin

描述

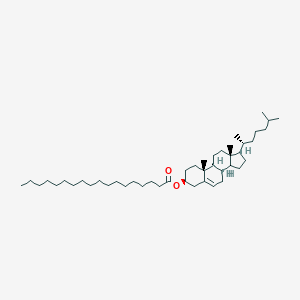

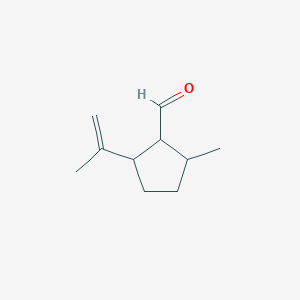

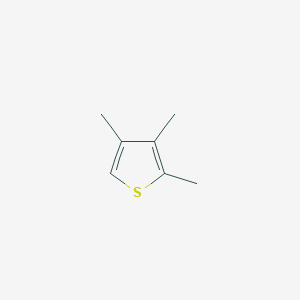

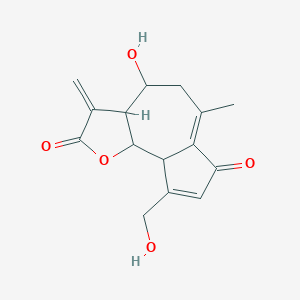

Lactucin is a bitter substance that forms a white crystalline solid and belongs to the group of sesquiterpene lactones . It is found in some varieties of lettuce and is an ingredient of lactucarium . It has been shown to have analgesic and sedative properties . It has also shown some antimalarial effects .

Synthesis Analysis

This compound was characterized using a Thermo Dionex ultimate 300 HPLC (Thermo Fisher Scientific, Seoul, Republic of Korea) equipped with a UV-visible diode array detector (190 to 400 nm scanning) and monitored with an Inno-C-18 column (250 mm × 4.6 mm i.d., 5 μm particles; YoungJin Biochrom, Seongnam-si, Republic of Korea) .Molecular Structure Analysis

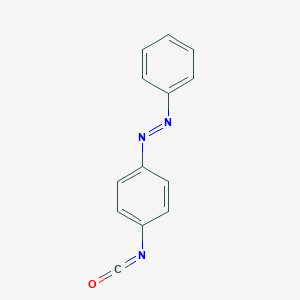

This compound is an azulenofuran that is 3-methylidene-3,3a,4,5,9a,9b-hexahydroazuleno [4,5-b]furan-2,7-dione carrying additional hydroxy, methyl and hydroxymethyl substituents at positions 4, 6 and 9 respectively (the 3aR,4S,9aS,9bR-diastereomer). It is found in chicory .Chemical Reactions Analysis

The western blot analysis shows that this compound downregulates the MAPK pathway, cyclin, and cyclin-dependent kinases, inhibiting DNA repair while upregulating p53, p21, Bax, PTEN, and downregulation of Bcl-2 .Physical and Chemical Properties Analysis

This compound is a bitter substance that forms a white crystalline solid . It has a molecular weight of 276.28 g/mol .科学研究应用

生物效应和潜在用途Lactucin是一种在菊科植物中发现的倍半萜内酯,展现出广泛的生物效应。由于其具有有望的抗癌和抗炎效果,它被认为在开发新的药物产品方面具有潜力。this compound还显示出抗真菌、抗焦虑、镇痛和抗试锥虫活性。由于其更好的药代动力学和选择性,其衍生物具有更大的药理学价值,值得进一步的科学研究 (Moujir et al., 2020)。

抗肥胖潜力已经研究了this compound在肥胖管理中的作用。一项研究表明,this compound通过下调JAK2/STAT3信号通路抑制脂肪生成,这对于脂肪细胞发育的早期阶段至关重要。这表明this compound有望成为肥胖的治疗选择 (Wang et al., 2020)。

镇痛和镇静特性This compound及其衍生物Lactucopicrin和11beta,13-dihydrothis compound在小鼠中显示出显著的镇痛和镇静特性。这些发现表明this compound在疼痛管理和作为镇静剂的潜力 (Wesołowska等,2006)。

抗肿瘤和诱导癌细胞凋亡效应在涉及HL-60人类白血病癌细胞的研究中,this compound诱导了强效的抗肿瘤效应和凋亡的特征。这表明其在癌症治疗中的潜在应用 (Zhang et al., 2016)。

肾癌细胞中的凋亡发现this compound通过产生活性氧而在肾癌细胞中诱导凋亡,从而激活caspase依赖的凋亡途径。这一发现突显了this compound作为肾癌治疗的潜力 (Jang et al., 2021)。

抗癌研究中的计算分析一项计算研究突出了this compound作为抗癌剂的潜力,特别是在诱导人类白血病癌细胞凋亡方面。这项研究为进一步的体外和临床试验提供了基础,以验证this compound在癌症治疗中的有效性 (Arya et al., 2021)。

抑制癌细胞增殖从菊苣中提取的this compound被发现抑制肺腺癌细胞系的增殖,诱导凋亡,并在G0/G1阶段抑制细胞周期。它还影响了癌细胞的MAPK途径和中心碳代谢,表明了癌症治疗的多方面方法 (Imam et al., 2022)。

作用机制

Target of Action

Lactucin primarily targets the Mitogen-Activated Protein Kinase (MAPK) pathway and key enzymes in the central carbon metabolism pathway in cancer cells . It binds to Phosphoglycerate Mutase (PGM), Pyruvate Kinase (PKM), and Lactate Dehydrogenase A (LDHA) Pyruvate Dehydrogenase (PDH), which are critical enzymes in central carbon metabolism .

Mode of Action

This compound interacts with its targets by downregulating the MAPK pathway, cyclin, and cyclin-dependent kinases, inhibiting DNA repair while upregulating p53, p21, Bax, PTEN, and downregulating Bcl-2 . It also binds to PGM, PKM, and LDHA PDH, limiting cancer cell growth .

Biochemical Pathways

This compound affects the MAPK and Central Carbon Metabolism pathways . By downregulating the MAPK pathway, it inhibits cell proliferation . It also binds to key enzymes in the central carbon metabolism pathway, limiting the growth of cancer cells .

Pharmacokinetics

It is known that sesquiterpene lactones, the group to which this compound belongs, have low oral bioavailability . This is due to their partial metabolism by gut microbiota and phase II metabolism .

Result of Action

This compound has been shown to inhibit the proliferation of certain cancer cell lines . It significantly inhibits the cell cycle at the G0/G1 stage and induces apoptosis . It also downregulates the MAPK pathway and key enzymes in the central carbon metabolism pathway .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the developmental stage of the plant, the environment, and the tissue type sampled can affect the concentrations of this compound and its antibacterial activities .

安全和危害

未来方向

生化分析

Biochemical Properties

Lactucin interacts with several enzymes, proteins, and other biomolecules. In an activity-based protein profiling analysis, it was found that this compound binds to PGM, PKM, and LDHA PDH, four critical enzymes in central carbon metabolism in cancer cells . This interaction limits the growth of cancer cells, suggesting a significant role of this compound in biochemical reactions .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells. For instance, it inhibits the proliferation of A549 and H2347 lung adenocarcinoma cell lines, induces apoptosis, and significantly inhibits the cell cycle at the G0/G1 stage . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It downregulates the MAPK pathway, cyclin, and cyclin-dependent kinases, inhibiting DNA repair while upregulating p53, p21, Bax, PTEN, and downregulating Bcl-2 . An increased p53 in response to DNA damage upregulates p21, Bax, and PTEN .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a rodent model, sleep duration time was significantly increased when 100 mg/kg of green lettuce leaf extract, which contains this compound, was administered .

Metabolic Pathways

This compound is involved in several metabolic pathways. It binds to critical enzymes in central carbon metabolism in cancer cells, limiting their growth . Detailed information about the specific metabolic pathways that this compound is involved in is currently limited.

属性

IUPAC Name |

4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-6-3-9(17)12-7(2)15(19)20-14(12)13-8(5-16)4-10(18)11(6)13/h4,9,12-14,16-17H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQAFLAZRVKAKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C3C(C(C1)O)C(=C)C(=O)O3)C(=CC2=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lactucin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035814 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1891-29-8 | |

| Record name | Lactucin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035814 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

224 - 228 °C | |

| Record name | Lactucin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035814 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。